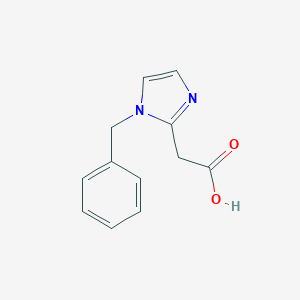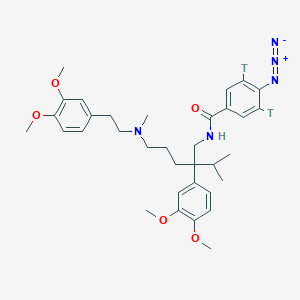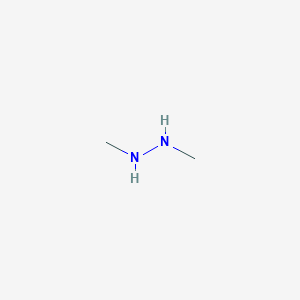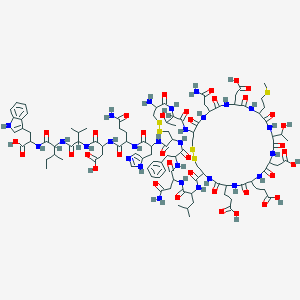![molecular formula C19H17N3 B038146 N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine CAS No. 114044-12-1](/img/structure/B38146.png)
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N-(3-Methylphenyl)amine under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine depends on its specific application. In general, azo compounds can interact with various molecular targets, including enzymes and receptors, through their azo group and aromatic rings. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
- N-(3-Methylphenyl)-N-[3-(phenylazo)phenyl]amine
- N-(2-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
Uniqueness
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is unique due to the specific positioning of the methyl and azo groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly useful in certain applications where specific properties are desired.
Propriétés
IUPAC Name |
3-methyl-N-(4-phenyldiazenylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGJKUHDXJNCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625672 |
Source


|
| Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114044-12-1 |
Source


|
| Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)






![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)



![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
